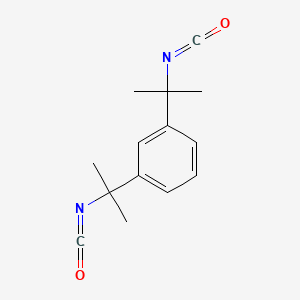

1,3-Bis(1-isocyanato-1-methylethyl)benzene

Descripción

Significance of Specialty Diisocyanates in Polymer Science

Diisocyanates are a class of chemical compounds that serve as fundamental building blocks in the production of polyurethanes. chemicalsafetyfacts.org While aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are widely used, they have limitations, particularly in applications requiring color stability and weather resistance. This has led to the development and utilization of specialty diisocyanates, predominantly aliphatic diisocyanates, which offer improved durability and resistance to degradation from UV light. chemicalsafetyfacts.orgamericanchemistry.com

Specialty diisocyanates are instrumental in creating polyurethanes with a diverse range of properties, from rigid and flexible foams to coatings, adhesives, sealants, and elastomers (CASE). americanchemistry.com Aliphatic diisocyanates, in particular, are key to producing color-stable and durable polyurethane coatings, adhesives, and sealants. americanchemistry.com Their use allows for the formulation of materials that can withstand harsh environmental conditions, making them invaluable in industries such as automotive, construction, and aerospace. ulprospector.com The ability to tailor the structure of the diisocyanate molecule enables chemists to fine-tune the properties of the resulting polymer, leading to innovations in areas like biomedical devices and high-performance textiles.

Academic Context and Unique Characteristics of 1,3-Bis(1-isocyanato-1-methylethyl)benzene

This compound, with the chemical formula C₁₄H₁₆N₂O₂, is a specialty aliphatic diisocyanate that possesses a unique combination of a rigid aromatic core and sterically hindered isocyanate groups. sci-hub.se This structure confers a number of desirable characteristics that are a focus of academic research. The steric hindrance around the isocyanate groups, due to the adjacent dimethyl groups, results in a lower reactivity compared to many other diisocyanates. sci-hub.se This controlled reactivity can be advantageous in certain polymerization processes, allowing for better process control and the synthesis of well-defined polymer architectures.

From an academic standpoint, TMXDI is often studied for its ability to produce polyurethanes with a distinct set of properties. The presence of the aromatic ring contributes to the rigidity and thermal stability of the polymer backbone, while the aliphatic nature of the isocyanate groups ensures excellent UV stability and resistance to yellowing. sci-hub.se This duality makes it a fascinating subject for structure-property relationship studies in polymer chemistry. Furthermore, the synthesis of TMXDI can be achieved through a non-phosgenation route, which is a significant advantage from a green chemistry perspective, avoiding the use of the highly toxic chemical phosgene.

Overview of Research Domains Utilizing this compound

The unique properties of this compound have led to its investigation and application in a variety of research domains focused on advanced materials. One of the most prominent areas is in the development of high-performance coatings and adhesives. ontosight.ai Its use in the formulation of polyurethane dispersions (PUDs) is of particular interest, as it allows for the creation of waterborne coatings with low volatile organic compound (VOC) content, addressing environmental concerns. hilarispublisher.comresearchgate.net

In the realm of elastomers and sealants, the flexibility and durability imparted by TMXDI-based polyurethanes are highly valued. ontosight.ai Research has explored its use in creating materials with excellent mechanical properties and long-term stability. A more specialized and critical application that has been the subject of research is its use as a binder in composite rocket propellants. researchgate.net In this context, the controlled reactivity and the final mechanical properties of the cured binder are of utmost importance for the safety and performance of the rocket motor. The diverse applications of TMXDI underscore its versatility and importance as a specialty chemical in the ongoing development of advanced materials.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 2778-42-9 |

| Appearance | Colorless liquid |

| Density | 1.06 g/mL at 25 °C |

| Boiling Point | 106 °C at 0.9 mmHg |

| Refractive Index | n20/D 1.511 |

| NCO Content | 34.4% by weight |

| Equivalent Weight | 122.1 |

| Flash Point | 168 °C (closed cup) |

Data sourced from references sigmaaldrich.comnist.govallnex.comsigmaaldrich.com

Detailed Research Findings: Applications in Polyurethane Dispersions

| Research Focus | Key Findings | Reference |

| Waterborne Polyurethane Dispersions (PUDs) | TMXDI can be used to synthesize stable, solvent-free PUDs due to the low viscosity of the prepolymer and its resistance to high reaction temperatures. | sci-hub.se |

| Modification with Chitosan (B1678972) | TMXDI-based waterborne polyurethanes can be successfully modified with aqueous chitosan, leading to increased molecular weight, hydrophilicity, and antimicrobial performance of the resulting films. | hilarispublisher.com |

| Hybrid Emulsions | WPU/Acrylic hybrid emulsions prepared with TMXDI-based polyurethane dispersions exhibit good stability and tunable thermal and mechanical properties. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis(2-isocyanatopropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-6-5-7-12(8-11)14(3,4)16-10-18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYRZNIYJDKRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157299-02-0 | |

| Record name | Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157299-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027498 | |

| Record name | 1,3-Bis(2-isocyanato-2-propyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [HSDB] | |

| Record name | Benzene, 1,3-bis(1-isocyanato-1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

292 °C at 1013 hPa, Boiling point = 106 °C at 0.9 mm Hg | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (reacts with water) | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06 mg/L at 25 °C | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0032 [mmHg], 0.0032 mm Hg at 25 °C | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear colorless mobile liquid at room temperature | |

CAS No. |

2778-42-9 | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2778-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1-isocyanato-1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(2-isocyanato-2-propyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(1-isocyanato-1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMD74QL0TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-10 °C | |

| Record name | 1,3-BIS(1-ISOCYANATO-1-METHYLETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Production Methodologies of 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Established Synthetic Pathways for Isocyanates

The industrial production of isocyanates has historically been dominated by methods involving highly toxic reagents. However, significant advancements have led to the development of safer, phosgene-free alternatives, which are now established pathways for compounds like 1,3-Bis(1-isocyanato-1-methylethyl)benzene. Among the various phosgene-free methods, the thermal decomposition of carbamates is considered a highly effective route. researchgate.net

Carbamic Acid Ester Intermediates and Cracking Processes

A prominent phosgene-free synthesis route involves a two-step process: the initial synthesis of a carbamate intermediate, followed by its thermal decomposition, or "cracking," to yield the desired isocyanate. researchgate.net This pathway begins with the reaction of an amine compound with a carbonic acid ester to produce a carbamic acid ester (also known as a urethane). google.com

This intermediate is then subjected to a thermal cracking process. researchgate.net During this high-temperature step, the carbamate molecule decomposes, breaking down to form the isocyanate and an alcohol byproduct. researchgate.net This method effectively circumvents the need for phosgene, a chemical that poses significant safety and environmental hazards. researchgate.netgoogle.comresearchgate.net

Factors Influencing Reaction Yields and Purity

Several critical factors govern the efficiency and quality of the final isocyanate product in the carbamate decomposition pathway. The conditions of the thermal cracking step are paramount.

Key Parameters in the Synthesis of this compound

| Factor | Influence on Reaction | Description |

|---|---|---|

| Temperature | Yield & Purity | Thermal cracking is an endothermic process requiring high temperatures, often around 1,000°C, to break down the carbamate intermediate effectively. youtube.com Precise temperature control is necessary to ensure complete conversion while minimizing side reactions that can lead to impurities. |

| Pressure | Reaction Rate & Selectivity | High pressure, sometimes up to 7,000 kilopascals, is often employed to influence the reaction kinetics and selectivity, favoring the formation of the desired isocyanate product. youtube.com |

| Catalyst | Reaction Efficiency | The presence of a catalyst can significantly lower the required decomposition temperature and improve the reaction rate. google.com For example, compounds of the element bismuth, such as its oxides or salts, have been identified as effective catalysts for the thermal decomposition of carbamic acid esters to prepare isocyanates. google.com |

| Residence Time | Purity | The duration the reactants spend in the high-temperature reactor zone must be optimized. A shorter residence time can reduce the formation of byproducts, leading to higher purity and yield. core.ac.uk |

| Purity of Precursors | Final Product Purity | The purity of the initial amine and carbonic acid ester directly impacts the purity of the carbamate intermediate and, consequently, the final isocyanate product. |

Sustainable Synthesis Approaches for this compound

In response to growing environmental regulations and a push for green chemistry, the chemical industry is increasingly focusing on sustainable production methods for isocyanates. core.ac.uk These efforts aim to reduce the use of hazardous materials, minimize waste, and lower the carbon footprint of the manufacturing process.

Development of Environmentally Conscious Production Methods

The primary driver for environmentally conscious isocyanate production is the development of phosgene-free processes. core.ac.uknwo.nl The avoidance of the extremely toxic phosgene and the corrosive hydrochloric acid (HCl) byproduct is a major achievement in green chemistry for isocyanate synthesis. researchgate.net

Beyond eliminating phosgene, sustainability efforts now include the use of renewable feedstocks. Companies are developing isocyanates using a biomass balance (BMB) approach, where fossil-based raw materials are replaced with renewable sources like biogas or bio-naphtha derived from vegetable oils or other residues. basf.usresourcewise.com This strategy significantly reduces the product's carbon footprint without altering its chemical properties, allowing for a direct "drop-in" replacement in existing applications. basf.usresourcewise.com

Comparison of Phosgene vs. Phosgene-Free Isocyanate Synthesis

| Feature | Phosgene-Based Synthesis | Phosgene-Free Synthesis (Carbamate Route) |

|---|---|---|

| Primary Reagent | Phosgene (highly toxic gas) | Carbonic acid esters, Urea (B33335), CO, or CO2 researchgate.net |

| Byproduct | Hydrochloric Acid (HCl) (corrosive) researchgate.net | Alcohol (can be recycled) researchgate.net |

| Safety Concerns | High; requires extensive safety infrastructure google.comcore.ac.uk | Significantly lower; avoids extremely toxic materials core.ac.uk |

| Environmental Impact | Higher; involves hazardous chemicals and corrosive waste | Lower; part of green chemistry initiatives researchgate.net |

| Feedstock Potential | Primarily fossil-based | Adaptable to biomass-balanced and renewable feedstocks basf.usresourcewise.com |

Investigation of Solvent-Free Synthesis Techniques

This compound is uniquely suited for use in advanced, environmentally friendly applications that eliminate the need for volatile organic compounds (VOCs). Specifically, it is a key monomer in the synthesis of solvent-free, water-based polyurethane dispersions (PUDs). allnex.comspecialchem.com

The use of m-TMXDI allows for the production of these high-performance dispersions without requiring co-solvents like N-methylpyrrolidone (NMP) or acetone (B3395972). allnex.com This represents a significant manufacturing advantage, simplifying the production process and yielding PUDs with zero VOCs. allnex.comallnex.com The resulting coatings and adhesives offer superior performance characteristics, such as excellent adhesion and toughness, while adhering to strict environmental standards. specialchem.comallnex.com

Reaction Chemistry of 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Urethane (B1682113) Formation Mechanisms with Hydroxyl-Functional Compounds

The reaction of isocyanates with hydroxyl-containing compounds to form urethane linkages is a cornerstone of polyurethane chemistry. In the case of TMXDI, this reaction is significantly influenced by the steric bulk surrounding the isocyanate functional groups.

Kinetic and Mechanistic Studies of Isocyanate-Polyol Reactions

The formation of polyurethanes from the reaction of TMXDI with polyols proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane bond.

Kinetic investigations into the reaction of TMXDI with polyols have revealed that the reaction generally follows second-order kinetics, being first order with respect to both the isocyanate and hydroxyl concentrations. However, the rate of reaction is notably slower when compared to other common diisocyanates such as isophorone (B1672270) diisocyanate (IPDI) or hexamethylene diisocyanate (HDI) under similar conditions. This reduced reactivity is primarily attributed to the steric hindrance imposed by the two methyl groups adjacent to the isocyanate functionality.

One study utilized Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic N=C=O stretching band of TMXDI at approximately 2270 cm⁻¹ as a function of time during the reaction with a polyol. The rate constants derived from these experiments provide quantitative evidence of the moderated reactivity of TMXDI.

Table 1: Illustrative Relative Reaction Rates of Diisocyanates with a Primary Polyol This table is for illustrative purposes and the actual values can vary based on specific reactants, catalysts, and reaction conditions.

| Diisocyanate | Relative Rate Constant |

|---|---|

| Hexamethylene Diisocyanate (HDI) | 1.0 |

| Isophorone Diisocyanate (IPDI) | 0.7 |

Influence of Steric Hindrance on Reaction Pathways

The steric hindrance in TMXDI not only slows down the primary urethane formation reaction but also significantly influences the potential for side reactions. chemrxiv.org In many isocyanate-based polymerizations, side reactions such as the formation of allophanate (B1242929) and biuret (B89757) linkages can lead to branching and cross-linking, which can be undesirable in certain applications.

The bulky dimethyl groups in TMXDI create a "protective shield" around the isocyanate group, making it less accessible for further reaction with the newly formed urethane linkage to form an allophanate. This steric inhibition of side reactions is a key advantage of TMXDI, allowing for the synthesis of more linear and well-defined polyurethane structures, particularly at elevated temperatures. This characteristic is especially beneficial in the production of thermoplastic polyurethanes and polyurethane dispersions where precise control over the polymer architecture is critical. allnex.cnallnex.com

Urea (B33335) Formation Mechanisms with Amines

The reaction between isocyanates and amines to form urea linkages is significantly faster than the corresponding reaction with alcohols. This high reactivity is a defining feature of polyurea systems.

Reaction Rates and Pathway Analysis for Polyurea Synthesis

The reaction of TMXDI with amines proceeds via a rapid nucleophilic addition. The highly nucleophilic nitrogen atom of the amine readily attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urea bond. The reaction is typically so fast that it often occurs at room temperature without the need for a catalyst.

The rate of reaction is dependent on the nature of the amine. Aliphatic amines, being more basic and less sterically hindered, react much faster with TMXDI than aromatic amines. The steric hindrance of TMXDI can be an advantage in polyurea spray applications, as it can provide a more manageable reaction profile compared to less hindered diisocyanates, allowing for better mixing and flow of the reacting components before solidification.

The reaction pathway for polyurea formation from TMXDI and a diamine leads to the formation of a linear polyurea. Similar to urethane formation, the steric hindrance of TMXDI minimizes the occurrence of biuret formation (the reaction of an isocyanate with a urea group), which can lead to unwanted branching. This allows for the creation of polyurea polymers with a more controlled and linear structure.

Carbodiimidization of Isocyanate Groups

Under specific conditions, typically at elevated temperatures and in the presence of a suitable catalyst, isocyanate groups can undergo a condensation reaction with each other to form a carbodiimide (B86325) linkage, with the elimination of carbon dioxide.

Catalytic Strategies for Polycarbodiimide Synthesis

The conversion of TMXDI to polycarbodiimide is a step-growth polymerization process that requires the use of specific catalysts to proceed at a reasonable rate. Phospholene oxides, such as 3-methyl-1-phenyl-2-phospholene-1-oxide, are highly effective catalysts for this reaction. google.comentegris.com

The proposed catalytic cycle involves the nucleophilic attack of the phospholene oxide on the isocyanate carbon, forming a highly reactive phosphinimide intermediate. This intermediate then reacts with a second isocyanate molecule in a [2+2] cycloaddition, followed by the elimination of the catalyst and carbon dioxide to form the carbodiimide linkage. The regenerated catalyst can then participate in further reaction cycles.

The efficiency of the catalytic process is dependent on several factors, including the specific catalyst used, the reaction temperature, and the concentration of the reactants. The progress of the carbodiimidization reaction can be monitored by measuring the evolution of carbon dioxide or by spectroscopic techniques such as FTIR, observing the disappearance of the isocyanate peak and the appearance of the characteristic carbodiimide peak at around 2140-2115 cm⁻¹. The resulting polycarbodiimides derived from TMXDI exhibit excellent thermal stability and are used in various high-performance applications. google.com

Table 2: Common Catalysts for Carbodiimidization of Isocyanates

| Catalyst Type | Examples |

|---|---|

| Phospholene Oxides | 3-methyl-1-phenyl-2-phospholene-1-oxide |

| Phosphine (B1218219) Oxides | Triphenylphosphine oxide |

Prepolymer Formation Chemistry Utilizing 1,3-Bis(1-isocyanato-1-methylethyl)benzene

The synthesis of polyurethanes using this compound, commonly referred to as m-TMXDI, is frequently conducted via a two-step process known as the prepolymer method. aidic.it This technique involves first reacting the diisocyanate with a polyol to form an isocyanate-terminated prepolymer. In a subsequent step, this prepolymer is chain-extended to create the final high-molecular-weight polymer. aidic.it This approach allows for precise control over the polymer's structure and final properties.

Stoichiometric Control and Intermediate Characterization

The formation of an isocyanate-terminated prepolymer is a critical step that dictates the characteristics of the final polyurethane material. Precise control over the reaction stoichiometry and thorough characterization of the resulting intermediate are paramount for achieving reproducible and desired outcomes.

Stoichiometric Control

The key to forming an NCO-terminated prepolymer is the use of a stoichiometric excess of the diisocyanate relative to the polyol. google.com This is expressed as the molar ratio of isocyanate groups to hydroxyl groups (NCO/OH). By maintaining an NCO/OH ratio greater than 2:1, the reaction ensures that the resulting intermediate chains are capped with reactive isocyanate functional groups.

The NCO/OH ratio is a critical variable influencing the prepolymer's molecular weight and viscosity. poliuretanos.com.br A higher NCO/OH ratio results in a lower molecular weight prepolymer with lower viscosity, as the excess diisocyanate acts as a chain terminator and a solvent. poliuretanos.com.br Conversely, a ratio closer to 2:1 will produce a higher molecular weight and more viscous prepolymer. For instance, in the synthesis of certain waterborne polyurethane (WPU) emulsions based on m-TMXDI, a constant NCO/OH ratio of 1.8 was used to achieve the desired prepolymer characteristics before the dispersion and chain extension steps. hilarispublisher.com

Using a significant excess of the diisocyanate (e.g., NCO/OH ratio of 4:1 to 25:1) is a strategy employed to minimize the formation of higher molecular weight oligomers and achieve a narrower molecular weight distribution. google.compoliuretanos.com.br However, this requires a subsequent step to remove the unreacted diisocyanate monomer. poliuretanos.com.br The viscosity of prepolymers derived from m-TMXDI is notably low, a characteristic attributed to the steric hindrance at the tertiary carbon adjacent to the NCO group, which impedes the formation of allophanate cross-links that can increase viscosity, even at elevated processing temperatures. poliuretanos.com.br

The following table illustrates the typical influence of the NCO/OH ratio on the properties of an m-TMXDI-based prepolymer.

| NCO/OH Ratio | Resulting Free %NCO | Average Molecular Weight | Prepolymer Viscosity |

| 2.5 : 1 | High | Low | Low |

| 2.0 : 1 | Medium | Medium | Medium |

| 1.8 : 1 | Low | High | High |

Note: The values are illustrative and can vary based on the specific polyol used and reaction conditions.

Intermediate Characterization

To ensure the prepolymer meets the required specifications for the subsequent chain-extension step, its chemical and physical properties are carefully characterized using various analytical techniques.

Isocyanate Content Titration : The determination of the free isocyanate group content (%NCO) is the most critical quality control parameter for the prepolymer. allnex.com The standard method involves reacting a known mass of the prepolymer with an excess of a secondary amine, such as di-n-butylamine, and then back-titrating the unreacted amine with a standardized acid solution. ijert.org The exact %NCO value is essential for calculating the stoichiometric amount of chain extender needed in the final polymerization step. allnex.com

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is a powerful tool for monitoring the progress of the prepolymerization reaction. The reaction is tracked by observing the disappearance of the characteristic sharp absorption band of the isocyanate group (–N=C=O) at approximately 2270 cm⁻¹. hilarispublisher.comthescipub.com Simultaneously, the formation of the urethane linkage is confirmed by the appearance of a carbonyl (–C=O) stretching peak around 1701-1720 cm⁻¹ and an N–H stretching band in the region of 3300–3400 cm⁻¹. hilarispublisher.commdpi.com

Gel Permeation Chromatography (GPC) : GPC is employed to determine the average molecular weight (both number-average, Mₙ, and weight-average, Mₙ) and the molecular weight distribution, or polydispersity index (PDI), of the prepolymer. hilarispublisher.comresearchgate.netmdpi.com This information is vital for understanding how reaction parameters like stoichiometry and time affect the prepolymer structure. ijert.org A narrow PDI is often desirable for achieving uniform properties in the final elastomer. poliuretanos.com.br

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy can be used to provide detailed structural confirmation of the prepolymer. hilarispublisher.comresearchgate.net These techniques verify the formation of urethane bonds and can be used to identify the end-groups and quantify the composition of the prepolymer chains.

The table below summarizes the primary analytical techniques used for characterizing m-TMXDI-based prepolymers.

| Analytical Technique | Information Obtained |

| Titration | Quantitative measure of free isocyanate (%NCO) content. |

| FTIR Spectroscopy | Monitors reaction progress by tracking the disappearance of NCO groups and the appearance of urethane linkages. |

| GPC | Determines average molecular weight and molecular weight distribution (PDI). |

| NMR Spectroscopy | Confirms the chemical structure and composition of the prepolymer. |

| Viscometry | Measures the viscosity, a key processing parameter. |

Through rigorous stoichiometric control and comprehensive intermediate characterization, the synthesis of m-TMXDI-based prepolymers can be precisely managed to produce intermediates with tailored properties for a wide range of high-performance polyurethane applications.

Polymerization Pathways and Mechanisms Involving 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Polyurethane and Polyurea Synthesis Routes

The synthesis of polyurethanes and polyureas from 1,3-bis(1-isocyanato-1-methylethyl)benzene typically proceeds through a multi-step approach, beginning with the formation of a prepolymer. This method allows for controlled polymer growth and the incorporation of specific functionalities.

The prepolymer mixing process is a foundational technique in polyurethane chemistry. It involves the reaction of a diisocyanate, in this case, this compound, with a polyol at a specific stoichiometric ratio where the isocyanate groups are in excess. This ensures that the resulting oligomer is terminated with reactive isocyanate groups.

The reaction is typically carried out in a moisture-free environment under a nitrogen atmosphere at temperatures ranging from 40°C to 150°C to prevent unwanted side reactions of the isocyanate with water. google.com A catalyst, such as dibutyltin (B87310) dilaurate, may be used to control the reaction rate. The key to this process is controlling the NCO/OH molar ratio, which is generally kept between 2:1 and 5:1. google.com This ratio dictates the molecular weight of the prepolymer and its free isocyanate content, which are critical parameters for the subsequent polymerization steps. The sterically hindered nature of the isocyanate groups in m-TMXDI results in a slower reaction rate, which can be advantageous for process control. wikipedia.org

Table 1: Typical Components in a Prepolymer Mixing Process with this compound

| Component | Chemical Name/Type | Function |

|---|---|---|

| Diisocyanate | This compound (m-TMXDI) | Monomer; forms the hard segment of the polymer. |

| Polyol | Polyether polyol (e.g., Poly(tetramethylene ether) glycol) or Polyester polyol (e.g., Poly(butylene adipate)) | Co-monomer; forms the soft segment, providing flexibility. |

| Catalyst | Dibutyltin dilaurate (DBTDL) or Stannous octoate | Accelerates the reaction between isocyanate and hydroxyl groups. |

| Solvent (Optional) | Methyl ethyl ketone (MEK) or N-methyl-2-pyrrolidone (NMP) | Reduces viscosity for better mixing and handling. |

Following the synthesis of the isocyanate-terminated prepolymer, the next step in creating aqueous polymer systems is dispersion via emulsion techniques. This involves dispersing the viscous prepolymer into water with high shear mixing. For the dispersion to be stable, the prepolymer must have hydrophilic characteristics.

This hydrophilicity is typically achieved by incorporating an "internal emulsifier" into the prepolymer backbone. A common internal emulsifier is a diol containing a carboxylic acid group, such as dimethylolpropionic acid (DMPA). Before dispersion in water, the acid group is neutralized with a tertiary amine (e.g., triethylamine), forming an ionic salt. This ionic character makes the prepolymer self-dispersible in water, leading to the formation of a stable oil-in-water emulsion without the need for external surfactants. The stability and particle size of the resulting dispersion are influenced by factors such as the concentration of ionic groups, the viscosity of the prepolymer, and the energy input during the dispersion process.

Waterborne polyurethane dispersions (PUDs) are advanced materials that leverage the emulsion techniques described above. The complete process for forming a PUD using this compound involves three main stages: prepolymer synthesis, dispersion, and chain extension. wikipedia.org

Prepolymer Synthesis: As detailed in 4.1.1, m-TMXDI is reacted with an excess of polyol and a hydrophilic monomer like DMPA to form an isocyanate-terminated, water-dispersible prepolymer.

Dispersion: The carboxylic acid groups on the prepolymer backbone are neutralized with an amine. Subsequently, the neutralized prepolymer is dispersed in water under vigorous agitation, forming a stable emulsion of prepolymer particles. The slower reactivity of m-TMXDI is particularly beneficial during this stage, as it minimizes premature reaction with water, allowing more time for effective dispersion. wikipedia.org

Chain Extension: A chain extender, typically a diamine (like ethylenediamine) or a diol (like 1,4-butanediol), is added to the aqueous dispersion. The chain extender diffuses into the prepolymer particles and reacts with the terminal isocyanate groups. If a diamine is used, it forms urea (B33335) linkages, resulting in a poly(urethane-urea) dispersion. If a diol is used, it forms urethane (B1682113) linkages, yielding a polyurethane dispersion. This final step significantly increases the polymer's molecular weight and solidifies the particles, completing the formation of the stable dispersion.

Table 2: Key Stages in Waterborne Polyurethane Dispersion (PUD) Formation

| Stage | Description | Key Reactants/Agents | Result |

|---|---|---|---|

| 1. Prepolymer Synthesis | Reaction of excess diisocyanate with polyols to form an NCO-terminated oligomer. | This compound, Polyol, Dimethylolpropionic acid (DMPA) | NCO-terminated prepolymer with internal emulsifying groups. |

| 2. Dispersion | Neutralization of acid groups followed by dispersion of the prepolymer in water. | Triethylamine (B128534) (neutralizer), Water (continuous phase) | Stable aqueous emulsion of prepolymer particles. |

| 3. Chain Extension | Addition of a chain extender to the dispersion to increase molecular weight. | Ethylenediamine (for polyurea) or 1,4-Butanediol (for polyurethane) | High molecular weight polymer dispersed in water (PUD). |

Advanced Polymerization Strategies

Beyond conventional polyurethane and polyurea synthesis, this compound can be involved in more advanced polymerization techniques to create polymers with highly specific properties and architectures.

Coordination polymerization is a method that utilizes metal-based catalysts to achieve high control over polymer structure, stereochemistry, and molecular weight. While commonly applied to olefins and other vinyl monomers, research has explored coordination polymerization for isocyanates to produce well-defined helical polymers. mdpi.com

The application of coordination polymerization specifically to this compound is not widely documented in mainstream polymer science. The mechanism for isocyanate coordination polymerization typically involves the insertion of the C=N bond of the isocyanate monomer into a metal-initiator bond. mdpi.com This process can be highly stereospecific, leading to isotactic or syndiotactic polymers with ordered structures. For a diisocyanate like m-TMXDI, this could theoretically lead to the formation of highly structured, cross-linked networks or coordination polymers where the metal centers link the polymer chains. youtube.commdpi.com However, the steric hindrance around the isocyanate groups in m-TMXDI presents a significant challenge for the coordination complex, making this a specialized and less common polymerization route for this particular monomer.

This compound plays a crucial role as a building block in hybrid polymer systems that are ultimately cured via radical polymerization. This is typically achieved by first synthesizing a urethane acrylate (B77674) oligomer.

In this two-step process, this compound is reacted with a hydroxy-functional acrylate or methacrylate (B99206) monomer, such as 2-hydroxyethyl methacrylate (HEMA). core.ac.uk Each isocyanate group reacts with the hydroxyl group of the HEMA molecule, forming a urethane linkage and leaving the methacrylate's reactive double bond intact. The resulting molecule is a urethane dimethacrylate, which combines the toughness and flexibility of the urethane backbone with the rapid curing capability of acrylate groups.

This urethane dimethacrylate oligomer can then be formulated with a photoinitiator and other acrylate monomers and crosslinkers. google.com Upon exposure to UV light or another radical source, the acrylate groups undergo rapid free-radical polymerization, forming a highly cross-linked, durable thermoset material. This hybrid approach is fundamental to the formulation of UV-curable coatings, adhesives, and inks. researchgate.netgoogle.com

Table 3: Example Components for a UV-Curable Hybrid System

| Component Type | Chemical Name/Example | Function in the System |

|---|---|---|

| Urethane Acrylate Oligomer | Product of this compound + 2-Hydroxyethyl methacrylate | Provides core properties like flexibility, toughness, and chemical resistance. |

| Reactive Diluent | Isobornyl Acrylate | Lowers viscosity for application and copolymerizes into the final network. |

| Crosslinker | Trimethylolpropane (B17298) Triacrylate (TMPTA) | Increases crosslink density, hardness, and solvent resistance. |

| Photoinitiator | 2-Hydroxy-2-methylpropiophenone | Generates free radicals upon exposure to UV light to initiate polymerization. |

Crosslinking Phenomena in this compound-Derived Networks

Crosslinking is a critical process that transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical, thermal, and chemical properties. In polymer systems derived from this compound, also known as m-tetramethyl xylene diisocyanate (m-TMXDI), crosslinking establishes the final architecture and performance of the material.

Mechanisms of Covalent and Ionic Crosslinking

The formation of networks from this compound predominantly involves the creation of stable covalent crosslinks. The highly reactive isocyanate (-NCO) groups are central to this process.

Covalent Crosslinking: The primary covalent crosslinking reactions for isocyanates include:

Urethane and Urea Formation: The fundamental reaction is with active hydrogen-containing compounds. Reaction with polyols (containing hydroxyl, -OH, groups) forms urethane linkages, while reaction with polyamines (containing amine, -NH2, groups) forms urea linkages. When a tri- or higher-functional polyol or polyamine is used, a crosslinked network is directly formed.

Allophanate (B1242929) and Biuret (B89757) Formation: Further crosslinking can occur when an isocyanate group reacts with the N-H bond of a previously formed urethane or urea linkage. This results in the formation of allophanate and biuret crosslinks, respectively. These reactions typically require elevated temperatures (often above 110-120°C) or specific catalysts and lead to a higher crosslink density. researchgate.net

Isocyanurate (Trimerization): Three isocyanate groups can react with each other in a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. nih.gov This creates a trifunctional crosslink point, contributing significantly to the network's thermal and chemical resistance. nih.govutwente.nl This process is often catalyzed and can be promoted by heating. nih.gov

Ionic Crosslinking: While covalent bonds are the primary mechanism, ionic crosslinking can be introduced into polyurethane networks to create hybrid materials with dynamic or responsive properties. researchgate.netrsc.org This is not an inherent reaction of this compound itself but is achieved by incorporating ion-containing monomers into the polymer backbone. These ionic groups can then form crosslinks through electrostatic interactions, often mediated by metal ions. researchgate.netnih.gov For example, carboxyl groups can be incorporated into the polymer structure and subsequently crosslinked with divalent metal cations like zinc. researchgate.net These ionic crosslinks are typically reversible and can be disrupted by changes in temperature or chemical environment, imparting properties like self-healing or shape memory to the material. researchgate.netnih.gov

Table 1: Key Covalent Crosslinking Reactions in Isocyanate Chemistry

| Crosslink Type | Reactants | Resulting Linkage | Typical Conditions |

| Urethane | Isocyanate + Hydroxyl | -NH-CO-O- | Often catalyzed, can proceed at room or elevated temperatures |

| Urea | Isocyanate + Amine | -NH-CO-NH- | Typically rapid, often requires no catalyst |

| Allophanate | Isocyanate + Urethane | >N-CO-NH-CO-O- | Elevated temperatures (>110°C) or specific catalysts researchgate.net |

| Biuret | Isocyanate + Urea | >N-CO-NH-CO-NH- | Elevated temperatures (>120°C) or specific catalysts researchgate.net |

| Isocyanurate | 3 x Isocyanate | Cyclic Trimer | Catalysts and/or thermal activation required nih.govutwente.nl |

Role of Thermal Activation in Network Formation

Temperature is a critical parameter governing the kinetics and ultimate structure of networks derived from this compound. Thermal activation influences network formation in several ways:

Increased Reaction Rates: As with most chemical reactions, increasing the temperature accelerates the rate of urethane and urea formation, reducing curing times.

Activation of Secondary Reactions: The formation of allophanate, biuret, and isocyanurate crosslinks often has a higher activation energy than the initial urethane/urea reaction. researchgate.net Therefore, thermal curing is frequently employed to promote these secondary reactions, which increase the final crosslink density and enhance the material's thermal stability. nih.gov Stepwise heating protocols, for instance, might involve an initial phase at a moderate temperature (e.g., 60-80°C) for gel formation, followed by post-curing at higher temperatures (e.g., 120-160°C) to ensure complete reaction and the formation of a rigid, highly crosslinked structure. nih.gov

Use of Blocked Isocyanates: In some applications, "blocked" isocyanates are used to create stable, one-component systems. The isocyanate groups are reacted with a blocking agent to form a thermally labile bond. The reactive isocyanate is then regenerated in-situ by heating the system, which releases the blocking agent and allows the crosslinking reaction to proceed. utwente.nl This provides temporal control over the curing process.

The curing kinetics and activation energy of these network-forming reactions can be studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the reactions at different heating rates. core.ac.uk

Control of Cross-Link Density in Polymeric Systems

The crosslink density, defined as the number of crosslinks per unit volume, is a key structural parameter that dictates the properties of the final polymer network. Higher crosslink density generally leads to increased hardness, modulus, and thermal stability, but reduced elongation and swelling capacity. researchgate.net Several strategies are employed to control this parameter in systems using this compound:

Stoichiometric Ratio: The molar ratio of isocyanate groups to active hydrogen groups (e.g., the NCO/OH ratio) is a primary control factor. core.ac.uk An NCO/OH ratio of 1.0 is theoretically required to form a linear polymer from difunctional monomers. Using an excess of the isocyanate component (NCO/OH > 1.0) provides free -NCO groups that can undergo secondary reactions (allophanate, biuret, trimerization) to form crosslinks, thereby increasing the crosslink density. researchgate.net

Functionality of Monomers: Incorporating monomers with a functionality greater than two is a direct way to build a network. For example, using a triol, such as trimethylolpropane (TMP), in addition to a diol in a polyurethane formulation introduces branching points that become covalent crosslinks. researchgate.net The crosslink density can be systematically varied by adjusting the amount of the multifunctional agent added to the formulation. researchgate.net

Reaction Conditions: As discussed, temperature and catalysts can be used to promote or limit secondary crosslinking reactions like allophanate and isocyanurate formation, providing another level of control over the final network density. researchgate.netnih.gov

The crosslink density of a formed network is often experimentally determined through equilibrium swelling measurements. The sample is immersed in a suitable solvent, and the amount of solvent absorbed is used in the Flory-Rehner equation to calculate the molecular weight between crosslinks, from which the crosslink density can be derived. researchgate.netmostwiedzy.pl

Table 2: Factors Influencing Crosslink Density

| Factor | Mechanism of Control | Effect of Increase |

| NCO/OH Ratio | Provides excess -NCO for secondary crosslinking reactions | Increased crosslink density researchgate.net |

| Multifunctional Monomer Content (e.g., Triols) | Directly introduces branch points into the network | Increased crosslink density researchgate.net |

| Curing Temperature/Time | Promotes secondary reactions (allophanate, isocyanurate) | Increased crosslink density nih.gov |

| Catalyst Concentration | Accelerates specific crosslinking reactions | Can increase crosslink density depending on catalyst selectivity |

Interpenetrating Polymer Network (IPN) Formation

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymers are at least partially interlaced on a molecular scale but are not covalently bonded to each other. researchgate.net The use of this compound as a crosslinker for one of the networks allows for the creation of polyurethane-based IPNs with tailored properties.

Simultaneous and Sequential IPN Synthesis Methodologies

There are two primary methods for synthesizing IPNs:

Sequential IPN Synthesis: This is the most common method. In the first step, a crosslinked network of polymer 1 is synthesized. In the case of a polyurethane network, this would involve reacting a polyol, a chain extender, and this compound. In the second step, this network is swollen with the monomer mixture for polymer 2, which includes its own monomer, initiator, and crosslinker. Finally, the monomer mixture within the first network is polymerized and crosslinked in-situ, forming the second interlaced network. researchgate.netresearchgate.net

Simultaneous IPN Synthesis (SIN): In this approach, the monomers, initiators, and crosslinkers for both networks are mixed together in a homogeneous solution. The two polymerization reactions then proceed at the same time but via independent, non-interfering mechanisms. researchgate.netresearchgate.net For example, a polyurethane network could be formed via the step-growth polyaddition reaction of this compound with a polyol, while a polyacrylate network is simultaneously formed via a free-radical chain polymerization.

Development of Semi- and Pseudo-IPN Architectures

In addition to full IPNs where both components are crosslinked, related architectures can be developed:

Semi-IPNs: A semi-IPN is formed when a crosslinked polymer network is interpenetrated by a linear or branched (but not crosslinked) polymer. researchgate.netaston.ac.uk The synthesis is similar to a sequential IPN, but the second polymerization step is conducted without a crosslinking agent. researchgate.net For example, a network formed from this compound could be swollen with a monomer like methyl methacrylate, which is then polymerized to form linear chains entrapped within the polyurethane network. researchgate.net The physical entanglements of the linear polymer within the network can still significantly modify the material's properties, often improving toughness and damping characteristics. aston.ac.uk

Pseudo-IPNs: This term is sometimes used interchangeably with semi-IPNs. It describes a system where a linear polymer is dissolved in a monomer before that monomer is polymerized and crosslinked. The linear polymer becomes physically entangled and trapped within the resulting network. The key characteristic of both semi- and pseudo-IPNs is the combination of a crosslinked component providing structural integrity and a non-crosslinked component that modifies the properties. researchgate.net

Advanced Materials and Composites Derived from 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene

Waterborne Polyurethane (WPU) and Polyurethane Dispersion (PUD) Systems

Waterborne polyurethane dispersions (PUDs) are increasingly favored over their solvent-based counterparts due to environmental regulations and safety concerns. hilarispublisher.com The use of 1,3-Bis(1-isocyanato-1-methylethyl)benzene in these systems is particularly advantageous due to its suitability for waterborne applications, often allowing for the preparation of solvent-free dispersions. allnex.com

Waterborne polyurethane/acrylic (WPU/A) hybrid emulsions combine the desirable properties of both polyurethanes (such as toughness and flexibility) and acrylics (such as gloss and chemical resistance). The synthesis of these hybrids can be achieved through various methods, including the polymerization of acrylic monomers in the presence of a polyurethane dispersion. researchgate.net

While specific formulations detailing the use of this compound in WPU/Acrylic hybrid emulsions are not extensively detailed in publicly available research, the general synthesis process involves the creation of a polyurethane prepolymer which is then dispersed in water. Subsequently, acrylic monomers are introduced and polymerized to form the hybrid emulsion. A study on m-TMXDI-based anionic poly(urethane-urea) dispersions describes the preparation of WPU/AC hybrid emulsions by the emulsion polymerization of a mixture of acrylic monomers (styrene, methyl methacrylate (B99206), and butyl acrylate) in the presence of the WPU dispersion. researchgate.net The structures of these WPU/AC hybrids were confirmed by Fourier-transform infrared spectroscopy (FTIR), and their particle size, distribution, and morphology were investigated using dynamic light scattering (DLS) and transmission electron microscopy (TEM). researchgate.net

A patent for a process to prepare polyurethane/acrylic hybrid dispersions mentions the use of various diisocyanates, including 1,3-bis(isocyanatomethyl)cyclohexane, but does not specifically list this compound in its detailed examples. google.com The process involves reacting a natural oil polyol with a diisocyanate to form a prepolymer, diluting it with methyl methacrylate, enhancing its water-dispersibility, and then polymerizing with other ethylenically unsaturated nonionic monomers. google.com

The following table provides a generalized conceptual formulation for a WPU/Acrylic hybrid emulsion, based on common components mentioned in the literature.

| Component | Function | Example Materials |

| Diisocyanate | Polyurethane backbone formation | This compound (m-TMXDI) |

| Polyol | Soft segment of polyurethane | Poly(tetramethylene ether) glycol (PTMEG), Polyester polyols |

| Hydrophilic Monomer | Imparts water dispersibility | Dimethylolpropionic acid (DMPA) |

| Neutralizing Agent | Neutralizes acidic groups | Triethylamine (B128534) (TEA) |

| Chain Extender | Increases molecular weight | Ethylenediamine, Hydrazine |

| Acrylic Monomers | Forms the acrylic phase | Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA), Styrene (St) |

| Initiator | Initiates acrylic polymerization | Ammonium (B1175870) persulfate (APS) |

Self-crosslinking PUDs are one-component systems that can form crosslinked networks without the need for an external crosslinker, leading to enhanced chemical resistance, mechanical properties, and durability. puringlobal.com This crosslinking can occur through various mechanisms, such as the reaction between carbonyl groups and hydrazides (ketone-hydrazine chemistry) or through silane (B1218182) condensation. scirp.org

A study on synthesizing self-crosslinking waterborne polyurethane-silanol dispersions for waterproofing applications incorporated a post-crosslinking system based on the ketone-hydrazine mechanism. scirp.org This involved synthesizing a diol containing a carbonyl group, incorporating it into the polyurethane backbone, and then adding a dihydrazide during the dispersion step to facilitate crosslinking during film formation. scirp.org Another approach involves the incorporation of silanol (B1196071) groups, which can self-crosslink, to improve solvent resistance and adhesion. scirp.org

Interpenetrating Polymer Networks (IPNs) Based on this compound

Interpenetrating polymer networks (IPNs) are polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. researchgate.net This results in a physical interlocking of the polymer chains, which can lead to materials with synergistic properties.

The synthesis of polyurethane/polystyrene (PU/PS) IPNs generally involves the simultaneous or sequential polymerization of the constituent networks. While specific research on PU/PS IPNs derived from this compound is limited in the reviewed literature, the principles of IPN formation are well-established. The unique properties of m-TMXDI-based polyurethanes, such as improved elastomeric properties and miscibility with less polar polymers, could offer advantages in the formation of PU/PS IPNs. allnex.com

IPNs composed of polyurethane and poly(methacrylates) have been synthesized to create materials with high toughness and transparency. auburn.edu A study on such IPNs investigated the use of both aliphatic and aromatic isocyanates in the polyurethane phase. auburn.edu Although this compound was not specifically mentioned, its aliphatic nature suggests it could be a suitable candidate for creating these materials. The research found that sequential polymerization, where one network is formed before the other, can lead to materials with improved properties due to better phase compatibility. auburn.edu

A study on three-component IPNs of polyurethane, poly(n-butyl methacrylate), and poly(methyl methacrylate) demonstrated that these materials exhibit high damping characteristics over a broad temperature range and enhanced thermal stability. scispace.com The synthesis involved a combination of simultaneous and sequential polymerization methods. scispace.com

Specialty Polymeric Material Development

The distinct characteristics of this compound make it a valuable component in the development of various specialty polymeric materials. Its use can lead to polyurethanes with better adhesion to non-polar substrates, improved elastomeric properties, and better rheology with less polar polymers. allnex.com

Applications for m-TMXDI-based polymers include:

Specialty Coatings: Its excellent light stability and durability make it suitable for high-performance coatings, including metallic base coats, primers for plastics, and soft-feel coatings. allnex.com

Adhesives: The aromatic ring in its structure contributes to better adhesion on low-surface-energy substrates. allnex.com It has received FDA sanction for use in food packaging adhesives under specific conditions. allnex.com

Elastomers: Polyurethane elastomers with good compression set properties have been developed using p-TMXDI, a structural isomer of m-TMXDI. google.com

The development of co-solvent-free and zero-VOC PUDs is an area of innovation where m-TMXDI plays a significant role. allnex.com Its ability to produce low-viscosity prepolymers facilitates the manufacturing of environmentally friendly waterborne systems. allnex.com

TMXDI-Based Polyether Urethane (B1682113) Acrylate Oligomers

Polyether urethane acrylate oligomers based on meta-tetramethylxylylene diisocyanate (TMXDI) are valued for their ability to reduce the viscosity of polymerizable formulations when compared to oligomers synthesized from other isocyanates. sigmaaldrich.com This characteristic is particularly advantageous in applications such as films, coatings, and adhesives. sigmaaldrich.com The incorporation of TMXDI into the oligomer structure has been shown to significantly improve adhesion to substrates with low surface energy, including polyethylene (B3416737) and polypropylene (B1209903). sigmaaldrich.com Furthermore, these oligomers can impart increased elongation-at-break values to the cured products, enhancing their flexibility and durability. sigmaaldrich.com

The synthesis of these oligomers typically involves the reaction of a polyol polyether, TMXDI, and a hydroxyl-terminated (meth)acrylate monomer. sigmaaldrich.com In a representative process, a polypropylene oxide-based diol and TMXDI are reacted in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTDL). sigmaaldrich.com The resulting prepolymer is then end-capped with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate, to introduce polymerizable groups. specialchem.comresearchgate.net The final properties of the oligomer and the cured material can be tailored by adjusting the molecular weight of the polyol and the molar ratios of the reactants. sigmaaldrich.com

Table 1: Properties of TMXDI-Based Polyether Urethane Acrylate Oligomers

| Property | Description | Source |

|---|---|---|

| Viscosity | Lower compared to other isocyanate-based oligomers. | sigmaaldrich.com |

| Adhesion | Significantly enhanced on low surface energy substrates like polyethylene and polypropylene. | sigmaaldrich.com |

| Elongation-to-Break | Increased values in cured products, leading to improved flexibility. | sigmaaldrich.com |

| Applications | Well-suited for formulations for films, coatings, and adhesives. | sigmaaldrich.com |

Design of Transient Polymer Networks with Dynamic Crosslinks

Transient polymer networks, which feature dynamic crosslinks, represent a class of materials capable of adapting their structure and properties in response to external stimuli. allnex.com These networks, often referred to as covalent adaptable networks (CANs), contain reversible covalent bonds that can undergo exchange reactions. esslabshop.com This dynamic nature allows the material to exhibit properties such as self-healing, malleability, and recyclability, which are not typically found in traditional thermosets. allnex.comesslabshop.com

Quaternary Ammonium Urethane-Dimethacrylates for Antibacterial Applications

In the field of dental restorative materials, there is a growing interest in developing composites with antibacterial properties to prevent secondary caries. haz-map.com To this end, novel quaternary ammonium urethane-dimethacrylates (QAUDMAs) have been synthesized using TMXDI as a core component. wikipedia.orggoogle.com These monomers are designed to be copolymerized with common dental dimethacrylates to create antibacterial dental composites. wikipedia.orggoogle.com

The synthesis involves the reaction of TMXDI with a quaternary ammonium-functionalized methacrylate, such as 2-(methacryloyloxy)ethyl-2-decylhydroxyethylmethylammonium bromide. haz-map.comwikipedia.orggoogle.com The resulting TMXDI-based QAUDMAs can then be incorporated into a resin matrix typically composed of bisphenol A glycerolate dimethacrylate (Bis-GMA), urethane-dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). wikipedia.orggoogle.com

Research has shown that copolymers containing these TMXDI-based QAUDMAs exhibit antibacterial activity against bacteria such as Staphylococcus aureus and Escherichia coli. wikipedia.orggoogle.com Importantly, the introduction of these antibacterial monomers does not significantly compromise the essential physicochemical and mechanical properties of the dental composite. wikipedia.orggoogle.com While properties like water sorption and leachability may increase slightly, they can remain within acceptable limits for dental applications. wikipedia.orggoogle.com

Table 2: Physicochemical and Mechanical Properties of Dental Copolymers with and without TMXDI-Based QAUDMA

| Property | Reference Copolymer (0% QAUDMA) | Copolymer with 20 wt.% QA10+TMXDI | Source |

|---|---|---|---|

| Degree of Conversion (%) | 63.8 ± 0.5 | 61.3 ± 0.8 | wikipedia.orggoogle.com |

| Flexural Strength (MPa) | 114.8 ± 10.9 | 108.9 ± 12.0 | wikipedia.orggoogle.com |

| Flexural Modulus (GPa) | 2.5 ± 0.2 | 2.5 ± 0.2 | wikipedia.orggoogle.com |

| Hardness (HB) | 13.5 ± 0.4 | 13.9 ± 0.2 | wikipedia.orggoogle.com |

| Water Sorption (µg/mm³) | 17.5 ± 0.7 | 25.4 ± 1.0 | wikipedia.orggoogle.com |

| Antibacterial Effect (MIC against S. aureus in mg/mL) | >10 | 2.5 | wikipedia.orggoogle.com |

Thio-urethane Oligomers in Methacrylate-Based Dental Composites

Polymerization stress is a significant challenge in dental restorative composites, leading to potential issues like marginal gap formation and reduced longevity of the restoration. nih.gov The incorporation of thio-urethane oligomers, synthesized using TMXDI, into methacrylate-based dental composites has been investigated as a strategy to mitigate this stress. ontosight.ainih.govmdpi.com These oligomers are created by reacting TMXDI (an aromatic diisocyanate) with a multifunctional thiol, such as trimethylol-tris-3-mercaptopropionate (TMP), leaving pendant thiol groups. nih.govmdpi.com

When added to a conventional BisGMA-TEGDMA dental resin matrix, these thio-urethane oligomers have been shown to significantly reduce polymerization stress. nih.govmdpi.com This stress reduction is attributed to a delay in the gelation and vitrification of the polymerizing network, allowing for more extensive relaxation before the material solidifies. ontosight.ai Concurrently, the presence of the thio-urethane oligomers can lead to an increase in the final degree of conversion of the methacrylate groups. nih.govmdpi.com This is beneficial as a higher conversion is generally associated with improved mechanical properties and biocompatibility. nih.gov

Furthermore, studies have demonstrated that composites containing TMXDI-based thio-urethane oligomers exhibit enhanced mechanical properties, including higher flexural strength and fracture toughness, compared to control materials. nih.govmdpi.com

Table 3: Effect of Aromatic Thio-urethane Oligomer on Dental Composite Properties

| Property | Control (0 wt% Oligomer) | 10 wt% Aromatic Oligomer | 20 wt% Aromatic Oligomer | Source |

|---|---|---|---|---|

| Polymerization Stress (MPa) | 4.3 ± 0.3 | 3.6 ± 0.3 | 3.3 ± 0.2 | nih.govmdpi.com |

| Degree of Conversion (%) | 65.2 ± 1.8 | 68.9 ± 1.1 | 71.5 ± 1.9 | nih.govmdpi.com |

| Flexural Strength (MPa) | 126.9 ± 9.8 | 148.8 ± 12.5 | 155.6 ± 11.4 | nih.govmdpi.com |

| Fracture Toughness (MPa·m¹/²) | 1.3 ± 0.1 | 1.6 ± 0.1 | 1.8 ± 0.2 | nih.govmdpi.com |

Research into Fire-Retardant Polymer Systems

The fire safety of polymeric materials is a critical concern in many applications, from construction and transportation to electronics. Polyurethanes, while versatile, can be combustible, and research into improving their fire retardancy is ongoing. Fire retardants can be incorporated into polymers as additives or reactive components.

While TMXDI is used in a wide array of polyurethane applications, including coatings, adhesives, and elastomers, specific research focusing on its role in fire-retardant systems is not widely available in the public domain. ontosight.aigoogle.com The inherent chemical structure of a diisocyanate can influence the fire performance of the resulting polyurethane. For example, the presence of an aromatic ring, as in TMXDI, can contribute to char formation upon combustion, which can act as a barrier to heat and mass transfer, thereby slowing the spread of flames. However, without specific studies, the direct contribution of the TMXDI structure to the fire retardancy of a polymer system remains an area for further investigation. One niche application notes its use as a curing agent for hydroxy-terminated polymers in composite rocket propellant compositions, a field where combustion properties are paramount. researchgate.net

Thermally-Reversible Shell Wall Precursors for Microencapsulation

Microencapsulation is a technology used to entrap a core material within a shell, often for controlled release or protection of the core. In advanced applications, there is a need for "smart" microcapsules that can release their contents in response to a specific trigger, such as heat. This can be achieved by designing the shell wall with thermally-reversible crosslinks. wikipedia.org

The Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile, is a well-known example of a thermally reversible chemical reaction. google.com By incorporating furan (B31954) (diene) and maleimide (B117702) (dienophile) groups into the polymer backbone of a microcapsule shell, it is possible to create a crosslinked network that can de-crosslink upon heating (retro-Diels-Alder) and re-form upon cooling. This allows for the controlled release of the encapsulated material.

Isocyanates are key reactants in interfacial polymerization, a common method for forming microcapsule shells. TMXDI has been used in the synthesis of microcapsule walls, where it is blended with other isocyanates to control the release rate of the core material. While this specific application does not utilize thermal reversibility, it demonstrates the suitability of TMXDI for microcapsule formation. By designing a synthesis route where TMXDI is reacted with monomers containing furan or maleimide moieties, it would be feasible to create thermally-reversible polyurethane shell wall precursors for triggered-release microencapsulation systems. wikipedia.org

Modification and Derivatization Strategies for 1,3 Bis 1 Isocyanato 1 Methylethyl Benzene Based Polymers

Chemical Modification of Polymer Backbones

The inherent properties of polymers based on 1,3-Bis(1-isocyanato-1-methylethyl)benzene, also known as m-tetramethyl xylene diisocyanate (m-TMXDI), can be significantly altered through the chemical modification of their backbone. These modifications introduce new functional groups or polymer chains, thereby tuning the material's performance characteristics.

Chitosan (B1678972) Modification of Waterborne Polyurethanes

A significant advancement in the development of environmentally friendly and biocompatible materials is the modification of m-TMXDI-based waterborne polyurethanes (WPUs) with chitosan. Chitosan, a natural polymer, is known for its biodegradability, biocompatibility, and antimicrobial properties.

The modification is typically carried out using a prepolymer mixing process. An NCO-terminated WPU prepolymer is first synthesized from m-TMXDI and a polyol. Subsequently, an aqueous solution of chitosan is introduced. The terminal isocyanate (NCO) groups of the WPU prepolymer react with the primary amino (-NH2) groups of the chitosan, which acts as a chain extender. hilarispublisher.com This process covalently bonds the chitosan to the polyurethane backbone.

Research has shown that increasing the proportion of aqueous chitosan in the formulation leads to notable improvements in the final material. As the chitosan content increases, there is a corresponding increase in the molecular weight, hydrophilicity (evidenced by a lower water contact angle), and antimicrobial performance of the resulting WPU films. hilarispublisher.com For instance, WPU modified with chitosan demonstrates a significant bacterial inhibition effect against E. coli. hilarispublisher.com

| Sample ID | Chitosan/EDA Ratio | Water Contact Angle (°) | Antimicrobial Activity (vs. E. coli) |

|---|---|---|---|

| WPU | 0/1 | 75.2 | No inhibition |

| WPU-CH-0.2 | 0.2/0.8 | 68.5 | Inhibition observed |

| WPU-CH-0.4 | 0.4/0.6 | 65.1 | Inhibition observed |

| WPU-CH-0.6 | 0.6/0.4 | 62.8 | Confirmed antimicrobial effect (>2) |

| WPU-CH-1 | 1/0 | 58.3 | Confirmed antimicrobial effect (>2) |

Data derived from studies on m-TMXDI based waterborne polyurethanes modified with aqueous chitosan. EDA (ethylenediamine) is a conventional chain extender. hilarispublisher.com

Incorporation of Ionic Functionalities and Carboxyl Groups

To enable the dispersion of polyurethanes in water without significant use of organic solvents, ionic functionalities are incorporated into the polymer backbone. This is a common strategy for producing anionic waterborne polyurethane dispersions (PUDs). For TMXDI-based systems, this is achieved by integrating a component with a carboxyl group during polymerization.